molecular formula C10H15NS B8671165 1-(2-thiophen-3-ylethyl)pyrrolidine

1-(2-thiophen-3-ylethyl)pyrrolidine

Cat. No.: B8671165
M. Wt: 181.30 g/mol
InChI Key: POBLTVDVSOWRLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Thiophen-3-ylethyl)pyrrolidine is an N-substituted pyrrolidine derivative featuring a thiophene ring connected via an ethyl chain to the pyrrolidine nitrogen. Pyrrolidine derivatives are pharmacologically significant due to their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties . The pyrrolidine core’s conformational rigidity and ability to engage in hydrogen bonding make it a versatile scaffold in drug design.

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

1-(2-thiophen-3-ylethyl)pyrrolidine

InChI

InChI=1S/C10H15NS/c1-2-6-11(5-1)7-3-10-4-8-12-9-10/h4,8-9H,1-3,5-7H2

InChI Key

POBLTVDVSOWRLN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC2=CSC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-thiophen-3-ylethyl)pyrrolidine typically involves the reaction of thiophene derivatives with pyrrolidine under specific conditions. One common method includes the alkylation of thiophene with an ethyl halide, followed by the reaction with pyrrolidine. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to ensure the reaction proceeds efficiently and safely.

Chemical Reactions Analysis

Types of Reactions: 1-(2-thiophen-3-ylethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene ring or the pyrrolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents, acids, or bases can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various substituted thiophene derivatives, reduced pyrrolidine compounds, and oxidized thiophene products .

Scientific Research Applications

1-(2-thiophen-3-ylethyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-thiophen-3-ylethyl)pyrrolidine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 1-(2-thiophen-3-ylethyl)pyrrolidine with structurally analogous pyrrolidine derivatives:

Compound Name Substituent/Functional Group Biological Activity/Application Synthesis Method Key References
This compound (Target) Thiophen-3-yl ethyl Not reported (theoretical: CNS, enzyme modulation) Likely catalytic coupling
1-(3-Methyl-1-phenylpent-1-yn-3-yl)pyrrolidine Phenyl, alkyne Catalytic studies (Zn-catalyzed KA2 coupling) Zn-catalyzed multicomponent
1-[1-oxo-5(3,4-methylenedioxyphenyl)pentadienyl]-pyrrolidine Dienyl + aromatic ring Antimicrobial, anti-inflammatory (plant-derived) Column chromatography isolation
(E,E)-1-(2,4-dodecadienoyl)-pyrrolidine Dodecadienoyl (acyl chain) QSAR evaluation: structural alerts, low toxicity via read-across Not specified
1-[1-(2-thienyl)cyclohexyl]pyrrolidine Thienyl-cyclohexyl Analogue of phencyclidine (potential CNS activity) Synthetic (legislative context)
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Pyridine-pyrrolidine hybrid Catalogued for synthetic applications Commercial synthesis

Key Insights

  • Electronic and Steric Effects: The thiophene group in the target compound introduces sulfur’s electron-rich aromaticity, contrasting with phenyl (electron-rich) or pyridine (electron-deficient) substituents in other analogs .
  • Biological Implications: While plant-derived pyrrolidines (e.g., from Piper longum) show antimicrobial activity , the target compound’s thiophene-ethyl group may confer unique interactions with sulfur-binding enzymes or receptors.
  • Synthetic Accessibility : The target compound may be synthesized via catalytic methods similar to Fe₂O₃@SiO₂/In₂O₃-mediated reactions () or Zn-catalyzed multicomponent coupling ().

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